molecular formula C13H22INO B14601166 N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide CAS No. 61185-98-6

N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide

Cat. No.: B14601166
CAS No.: 61185-98-6
M. Wt: 335.22 g/mol
InChI Key: GESLRNBARHTTGU-UHFFFAOYSA-N
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Description

N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyphenyl group attached to an ethanaminium iodide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide typically involves the reaction of N,N-diethylethanamine with 4-hydroxybenzyl iodide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide has been extensively studied for its applications in:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the ethanaminium iodide moiety can engage in ionic interactions. These interactions facilitate the compound’s binding to target proteins or enzymes, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride
  • N,N-Diethyl-N-[(4-methoxyphenyl)methyl]ethanaminium iodide

Uniqueness

N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide stands out due to its specific hydroxyphenyl group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are crucial.

Properties

CAS No.

61185-98-6

Molecular Formula

C13H22INO

Molecular Weight

335.22 g/mol

IUPAC Name

triethyl-[(4-hydroxyphenyl)methyl]azanium;iodide

InChI

InChI=1S/C13H21NO.HI/c1-4-14(5-2,6-3)11-12-7-9-13(15)10-8-12;/h7-10H,4-6,11H2,1-3H3;1H

InChI Key

GESLRNBARHTTGU-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=C(C=C1)O.[I-]

Origin of Product

United States

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